molecular formula C13H10F3NO B8199572 5-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-2-amine

5-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-2-amine

Cat. No.: B8199572
M. Wt: 253.22 g/mol
InChI Key: ZAIBXKVSTVSGNM-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine is a fluorinated biphenyl derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable biphenyl precursor, followed by nitrification to introduce the nitro group. This is then reduced to an amine, and finally, the difluoromethoxy group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
  • 4-(Difluoromethoxy)benzaldehyde
  • 5-Methoxy-2-benzimidazolethiol

Uniqueness

Compared to similar compounds, 5-(Difluoromethoxy)-3’-fluoro-[1,1’-biphenyl]-2-amine offers a unique combination of fluorine atoms and biphenyl structure, which can enhance its chemical stability and biological activity. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

4-(difluoromethoxy)-2-(3-fluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-9-3-1-2-8(6-9)11-7-10(18-13(15)16)4-5-12(11)17/h1-7,13H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIBXKVSTVSGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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